7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex heterocyclic compound This compound is part of the triazolopyrimidine family, which is known for its diverse pharmacological activities The structure of this compound includes a triazole ring fused with a pyrimidine ring, along with a benzyloxyphenyl group and a methylsulfanyl group
Preparation Methods
The synthesis of 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe benzyloxyphenyl and methylsulfanyl groups are then introduced through substitution reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The benzyloxyphenyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential pharmacological activities, it is studied for its therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The molecular pathways involved in its action include inhibition of kinase activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
Pyrimido[1,2-a]benzimidazole: Used in the synthesis of antiviral and anticancer agents.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-methylsulfanyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C20H18N4O3S/c1-28-20-22-19-21-16(18(25)26)11-17(24(19)23-20)14-7-9-15(10-8-14)27-12-13-5-3-2-4-6-13/h2-11,17H,12H2,1H3,(H,25,26)(H,21,22,23) |
InChI Key |
MOWWOFLFVYVRKT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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